(4-(morpholinosulfonyl)phenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
This compound is a structurally complex small molecule featuring a 4,5-dihydro-1H-imidazole core substituted with a 4-nitrobenzylthio group and a 4-(morpholinosulfonyl)phenyl methanone moiety. The morpholinosulfonyl group introduces a sulfonamide-linked morpholine ring, which is known to enhance solubility and modulate pharmacokinetic properties .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c26-20(17-3-7-19(8-4-17)33(29,30)23-11-13-31-14-12-23)24-10-9-22-21(24)32-15-16-1-5-18(6-2-16)25(27)28/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVGQHGDUWXHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(morpholinosulfonyl)phenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of several key functional groups:
- Morpholinosulfonyl group : Enhances solubility and biological activity.
- Thioether moiety : Derived from 4-nitrobenzyl, contributing to the compound's reactivity.
- Imidazole ring : Known for its role in various biological processes.
These structural characteristics suggest that the compound may interact with multiple biological targets, influencing various cellular pathways.
The biological activity of this compound is primarily linked to its ability to interact with specific biomolecular targets. Preliminary computational studies using Prediction of Activity Spectra for Substances (PASS) indicate that it may exhibit:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer activity
The morpholinosulfonyl group can facilitate nucleophilic substitution reactions, while the imidazole moiety may engage in protonation or coordination with metal ions, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, in an assay against breast cancer cells (MCF-7), the compound displayed an IC50 value of 12 µM, indicating potent anticancer properties.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that it outperformed several standard antibiotics, suggesting its potential as a novel antimicrobial agent .
- Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory effects revealed that the compound inhibits NF-kB signaling pathways, thereby reducing inflammation-induced damage in cellular models .
- Anticancer Evaluation : In vivo studies using xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups, with minimal toxicity observed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 4,5-dihydro-1H-imidazole derivatives with diverse substituents. Key analogues and their distinguishing features are summarized below:
*Estimated based on structural analogs.
Key Differences and Implications
Substituent Effects on Solubility: The morpholinosulfonyl group in the target compound likely provides better aqueous solubility compared to the trifluoromethylbenzyl (lipophilic) or chlorophenyl (moderately polar) groups in analogues . The 4-ethoxyphenyl group in offers intermediate polarity, but the morpholinosulfonyl moiety is superior for hydrogen-bonding interactions, critical for target engagement .
The bulky morpholinosulfonyl substituent may reduce enzymatic degradation compared to smaller groups like fluoro or chloro .
Synthetic Complexity :
- Synthesis of the target compound requires sequential functionalization: chlorination of intermediates (as in ), sulfonamide formation, and coupling of the imidazole core. This contrasts with simpler S-alkylation routes used for analogues like .
Research Findings from Analogues
- Bioactivity Trends : Analogues with 4-nitrophenyl or halogenated aryl groups (e.g., ) show enhanced antimicrobial and anti-inflammatory activities in preliminary studies, suggesting the target compound may share these properties .
- Stability : Compounds with sulfonyl or sulfonamide groups (e.g., ) exhibit improved thermal and oxidative stability compared to thioether derivatives, aligning with the target’s design .
Methodological Considerations
- Structural Characterization : Techniques such as ¹H/¹³C-NMR and IR spectroscopy (e.g., C=S stretching at ~1250 cm⁻¹ ) are critical for verifying the target compound’s synthesis and tautomeric forms.
- Computational Analysis: Tools like Multiwfn could predict electrostatic potentials or bond orders, aiding in rational design against analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
